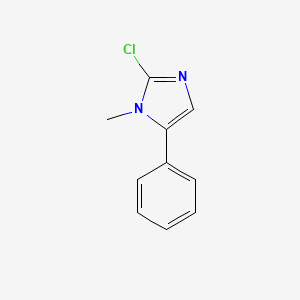

2-Chloro-1-methyl-5-phenyl-1H-imidazole

Description

2-Chloro-1-methyl-5-phenyl-1H-imidazole is a nitrogen-containing heterocyclic compound characterized by a phenyl group at position 5, a methyl group at position 1, and a chlorine atom at position 2 of the imidazole ring (Fig. 1). Its molecular formula is C₁₀H₉ClN₂, with a molecular weight of 192.65 g/mol . This compound is of significant interest in medicinal chemistry due to the imidazole core’s prevalence in bioactive molecules, including antifungal, antibacterial, and kinase-inhibiting agents.

Properties

IUPAC Name |

2-chloro-1-methyl-5-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-13-9(7-12-10(13)11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMXBOAYEFHRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including 2-chloro-1-methyl-5-phenyl-1H-imidazole, possess significant antimicrobial properties. In studies evaluating antibacterial activity against Gram-positive and Gram-negative bacteria, compounds similar to this compound have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. For example, Jain et al. synthesized various imidazole derivatives and tested their antimicrobial efficacy using standard diffusion methods, revealing promising results for certain derivatives .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Imidazole derivatives have been noted for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. Molecular docking studies have indicated that these compounds can effectively bind to COX enzymes, suggesting their utility in developing anti-inflammatory drugs .

Anticancer Activity

Some studies have explored the anticancer properties of imidazole derivatives. The structural modifications in compounds like this compound can enhance their ability to target cancer cells. Research indicates that specific imidazole analogs demonstrate cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action .

Case Studies

Several case studies highlight the applications of this compound in scientific research:

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The pharmacological and physicochemical properties of imidazole derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position : The placement of chlorine significantly impacts reactivity. For example, 2-chloro derivatives (e.g., target compound) are more reactive in nucleophilic substitutions than 5-chloro analogs (e.g., 5-Chloro-1-ethyl-2-methyl-1H-imidazole) due to proximity to the imidazole’s electron-rich N-atoms .

Aromatic vs. Aliphatic Groups : The phenyl group in the target compound enhances π-π stacking interactions in biological targets compared to aliphatic substituents (e.g., ethyl in 5-Chloro-1-ethyl-2-methyl-1H-imidazole) .

Functional Group Diversity : Carbaldehyde () and nitro () groups introduce sites for further derivatization, expanding applications in drug discovery.

Preparation Methods

Chlorination of Methylated Imidazole Derivatives

A patented method describes the chlorination of methylated imidazole intermediates using acyl chlorides such as oxalyl chloride, sulfur oxychloride, or chloro-formic esters under controlled temperature and time conditions. The process involves:

- Reaction temperature: 0–100 °C, with a preferred range of 15–20 °C.

- Reaction time: 0.5–24 hours, preferably 0.5–2 hours.

- Solvent system: Organic solvents such as ethyl acetate, acetonitrile, dimethylformamide (DMF), or methane amide.

- Molar ratios of reactants carefully controlled (e.g., 0.9–2:1 for certain condensation steps).

This method achieves high purity (around 99.3%) and good yields (~87.7%) for intermediates closely related to 2-chloro-1-methyl-imidazole derivatives.

Condensation Reactions with Aromatic Precursors

The phenyl substitution at the 5-position is commonly introduced via condensation reactions involving aromatic aldehydes or related compounds. For example, condensation of 2-chloromethyl-1-methyl isophthalic acid derivatives with aromatic amines or esters in organic solvents at temperatures ranging from 0 to 80 °C for 1–24 hours results in the formation of the desired phenyl-substituted imidazole.

Representative Reaction Scheme and Conditions

Analytical and Purity Data

- Purity of synthesized 2-chloro-1-methyl-imidazole intermediates is typically above 99%, confirmed by HPLC and LC-MS with molecular ion peaks consistent with expected molecular weights (e.g., m/e 224.04).

- Elemental analysis and spectroscopic data (UV-Vis, FT-IR, NMR) confirm the structure and substitution pattern in related phenyl-imidazole compounds.

- Reaction monitoring by HPLC ensures raw material consumption below 0.2% before isolation and purification steps.

Research Findings and Optimization Notes

- Temperature control during chlorination is critical to avoid over-chlorination or decomposition.

- The choice of acyl chloride reagent affects reaction efficiency; oxalyl chloride and sulfur oxychloride are preferred.

- Organic solvent systems with low polarity (e.g., acetonitrile) facilitate product precipitation and purification.

- Reaction times and molar ratios are optimized to maximize yield and purity.

- The condensation reaction step benefits from mild temperatures (15–20 °C) and shorter reaction times (1–2 hours) for better selectivity.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-1-methyl-5-phenyl-1H-imidazole, and how can reaction conditions be optimized?

The synthesis of imidazole derivatives often involves cyclization or substitution reactions. For example, phosphorous oxychloride (POCl₃) has been used as a cyclizing agent in the formation of 1,3,4-oxadiazole derivatives under reflux conditions (120°C) . Tetrakis(dimethylamino)ethylene (TDAE) methodology is another approach for introducing substituents onto the imidazole core, particularly for nitro or aryl groups . Optimization may include solvent selection (e.g., DMF or ethanol), temperature control, and catalyst use (e.g., p-toluenesulfonic acid in reflux conditions) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key safety measures include:

- Storage : Keep in a dry, well-ventilated area away from heat sources (P210) .

- Handling : Use personal protective equipment (PPE) to avoid inhalation or skin contact (P201, P301+P310) .

- Disposal : Follow P501 guidelines for chemical waste, ensuring neutralization or incineration in approved facilities .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Spectroscopy : IR for functional group identification (e.g., C-Cl stretch at ~600 cm⁻¹) and NMR (¹H/¹³C) for substituent positioning .

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to confirm purity .

- Chromatography : HPLC with UV detection to assess impurities .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

In-silico approaches include:

- Docking Studies : Analyze binding affinities to target proteins (e.g., EGFR) using software like AutoDock. For example, chloro and methyl substituents enhance hydrophobic interactions in active sites .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity) and toxicity risks .

Q. How should researchers resolve contradictions in experimental data regarding substituent effects on imidazole reactivity?

- Systematic Variation : Synthesize derivatives with controlled substituent changes (e.g., replacing chloro with fluoro) and compare reaction yields or biological activities .

- Kinetic Studies : Monitor reaction intermediates via time-resolved spectroscopy to identify rate-limiting steps influenced by substituents .

Q. What strategies are effective for designing derivatives of this compound with improved pharmacokinetic properties?

- Bioisosteric Replacement : Substitute the phenyl group with heteroaromatic rings (e.g., thiophene) to enhance solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .

Q. How can environmental impacts of this compound be assessed during disposal?

Q. What mechanistic insights can be gained from studying the reaction pathways of this compound in cross-coupling reactions?

- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize reactive intermediates like palladium complexes .

- Isotope Labeling : Track substituent migration using deuterated analogs in NMR studies .

Q. How do structural modifications influence the cytotoxicity of this compound derivatives?

- SAR Analysis : Compare cytotoxicity (e.g., IC₅₀ in MTT assays) against substituent electronegativity. Chloro groups often enhance activity via halogen bonding .

- Apoptosis Assays : Use flow cytometry to assess caspase activation in treated cell lines .

Q. What crystallographic techniques confirm the molecular conformation of this compound in solid-state studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.